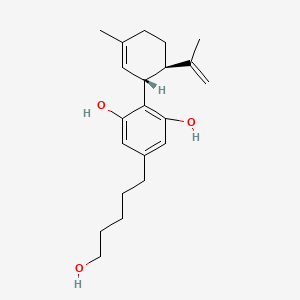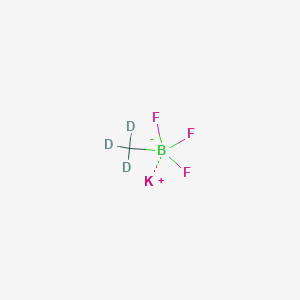![molecular formula C₁₉H₂₄FNOSi B1145175 N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine CAS No. 179411-51-9](/img/no-structure.png)
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine” is a chemical compound with the molecular formula C19H24FNOSi and a molecular weight of 329.48 . It is an intermediate in the synthesis of (3S,4S,3’S)-Ezetimbe (E975040), which is a 3-epimer impurity of Ezetimibe (E975000), a cholesterol absorption inhibitor .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.48 and a molecular formula of C19H24FNOSi . It is soluble in DCM (Dichloromethane) and appears as an off-white solid .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Fluorescence
- Two-Photon Absorption Properties : Certain derivatives, including fluorescent oxazolone derivatives with high two-photon absorption cross-section, have been synthesized. These compounds exhibit significant nonlinear optical properties due to their highly conjugated π-system with push-pull geometry, with some showing high two-photon absorption cross-sections and substantial emission quantum yields (Rodrigues et al., 2012).
Chemical Synthesis and Reactions
- Amination Reactions : Research on the reaction between 4-fluoro-1-acyl-benzene and N-substituted ethanolamine under microwave irradiation has been conducted to synthesize a series of related products, showcasing the compound's utility in chemical synthesis (Xiao-chun, 2008).
- Mode of Attack of Atomic Carbon : Studies have explored how atomic carbon interacts with tert-butylbenzene derivatives, leading to various products and shedding light on the reactivity of such compounds (Armstrong et al., 1998).
Pharmacological Applications
- Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential pharmacological applications of these compounds (Ghorab et al., 2017).
Specialized Applications in Chemistry
- Synthesis of Novel Compounds : The compound has been used in the synthesis of novel derivatives with potential anti-inflammatory activity, highlighting its role in creating new chemical entities (Sunder & Maleraju, 2013).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
179411-51-9 |
|---|---|
Produktname |
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine |
Molekularformel |
C₁₉H₂₄FNOSi |
Molekulargewicht |
329.48 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)
